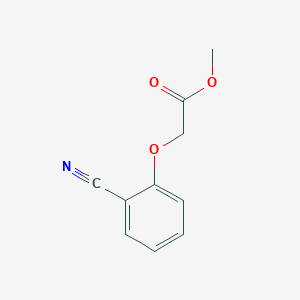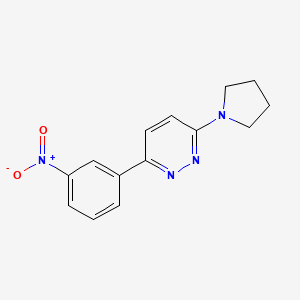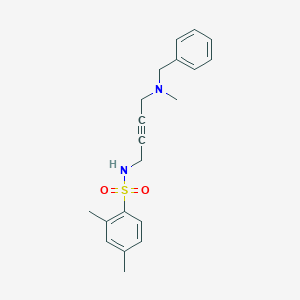
Methyl 2-(2-cyanophenoxy)acetate
描述
Synthesis Analysis
The synthesis of Methyl 2-(2-cyanophenoxy)acetate and related compounds involves several chemical reactions, including Knoevenagel condensation, which is catalyzed by piperidine for the synthesis of ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. These compounds are precursors for novel copolymers with vinyl acetate, indicating the importance of Methyl 2-(2-cyanophenoxy)acetate in polymer chemistry (Wojdyla et al., 2022).
Molecular Structure Analysis
The molecular structure of Methyl 2-(2-cyanophenoxy)acetate and its derivatives has been characterized by various spectroscopic methods, including 1H and 13C NMR, IR, and MS spectroscopy. Crystal structure analysis by X-ray crystallography has revealed details about the molecular interactions and packing in the crystal lattice, showcasing the compound's structural complexity (Mao et al., 2015).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, forming complex structures and enabling the synthesis of multifunctional heterocyclic systems. Its reactivity has been exploited in the synthesis of polysubstituted heterocyclic systems, indicating its utility in organic synthesis (Pizzioli et al., 1998).
Physical Properties Analysis
The physical properties of Methyl 2-(2-cyanophenoxy)acetate derivatives, such as their thermal behavior, have been studied using techniques like DSC and TGA. These studies provide insights into the compound's stability and decomposition patterns, which are crucial for its application in material science (Wojdyla et al., 2022).
安全和危害
属性
IUPAC Name |
methyl 2-(2-cyanophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11/h2-5H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGOKMZCLMNFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-cyanophenoxy)acetate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2496226.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2496227.png)


![6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2496231.png)




![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2496240.png)

![(E)-3-(2-Chloropyridin-4-yl)-1-[2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2496245.png)

![2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride](/img/structure/B2496249.png)